molecular formula C36H38N2O11S3 B11093917 tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11093917
M. Wt: 770.9 g/mol
InChI Key: URJXRQWQJASMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with a suitable dithiole precursor under acidic or basic conditions.

    Acetylation and Isoindole Formation:

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple functional groups makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The spiro and dithiole moieties are particularly of interest for their bioactive properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional diversity.

Mechanism of Action

The mechanism of action of tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: This compound itself serves as a reference point.

    Spiro[1,3-dithiole-2,1’-quinoline] Derivatives: Compounds with similar spiro and dithiole structures.

    Isoindole Derivatives: Compounds containing the isoindole moiety.

Uniqueness

The uniqueness of tetramethyl 6’-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of multiple functional groups and complex structure, which provides a versatile platform for various applications in scientific research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further study and development.

Properties

Molecular Formula

C36H38N2O11S3

Molecular Weight

770.9 g/mol

IUPAC Name

tetramethyl 6'-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C36H38N2O11S3/c1-16-13-20-21(14-17(16)2)38(22(39)15-37-29(40)18-11-9-10-12-19(18)30(37)41)35(3,4)28-23(20)36(24(31(42)46-5)25(50-28)32(43)47-6)51-26(33(44)48-7)27(52-36)34(45)49-8/h13-14,18-19H,9-12,15H2,1-8H3

InChI Key

URJXRQWQJASMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CN5C(=O)C6CCCCC6C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.